molecular formula C33H34N2O3 B11618091 cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone

cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone

Cat. No.: B11618091
M. Wt: 506.6 g/mol
InChI Key: XWPZPWMCWLMSHF-UHFFFAOYSA-N
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Description

Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the cyclopropyl group through cyclopropanation reactions.
  • Introduction of the hydroxy group via hydroxylation reactions.
  • Assembly of the aromatic rings through Friedel-Crafts alkylation or acylation.
  • Coupling of the aromatic rings with the cyclopropyl and hydroxy groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Automation of reaction steps to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The aromatic rings can be reduced to aliphatic rings using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of aliphatic rings.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone can be compared with other similar compounds, such as:

    Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(methoxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone: Differing by the presence of a methoxy group instead of a propan-2-yloxy group.

    Cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(ethoxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone: Differing by the presence of an ethoxy group instead of a propan-2-yloxy group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

Molecular Formula

C33H34N2O3

Molecular Weight

506.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9-(4-methylphenyl)-6-(4-propan-2-yloxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H34N2O3/c1-20(2)38-26-16-14-23(15-17-26)32-31-28(18-25(19-30(31)36)22-10-8-21(3)9-11-22)34-27-6-4-5-7-29(27)35(32)33(37)24-12-13-24/h4-11,14-17,20,24-25,32,34H,12-13,18-19H2,1-3H3

InChI Key

XWPZPWMCWLMSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC=C(C=C6)OC(C)C)C(=O)C2

Origin of Product

United States

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